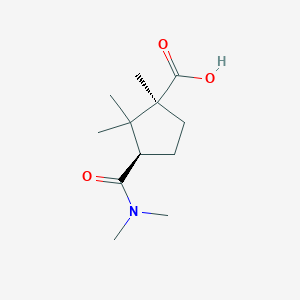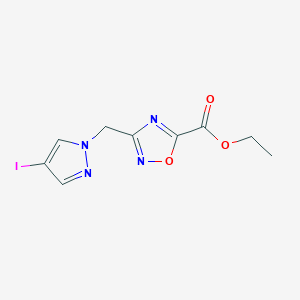
2-(5-Bromo-2,3-difluorophenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-2,3-difluorophenoxy)acetic acid is a chemical compound with the molecular formula C8H5BrF2O3 and a molecular weight of 267.03 g/mol . It is characterized by the presence of a bromine atom, two fluorine atoms, and a phenoxyacetic acid moiety. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Méthodes De Préparation
The synthesis of 2-(5-Bromo-2,3-difluorophenoxy)acetic acid typically involves the reaction of 5-bromo-2,3-difluorophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-(5-Bromo-2,3-difluorophenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine or fluorine substituents to hydrogen, resulting in dehalogenated products.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide or thiourea. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(5-Bromo-2,3-difluorophenoxy)acetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding, helping to elucidate biological pathways and mechanisms.
Medicine: Research involving this compound may contribute to the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-2,3-difluorophenoxy)acetic acid depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but the presence of bromine and fluorine atoms may enhance its binding affinity and specificity for certain biological targets .
Comparaison Avec Des Composés Similaires
2-(5-Bromo-2,3-difluorophenoxy)acetic acid can be compared with other phenoxyacetic acid derivatives, such as:
2-(4-Bromo-2,3-difluorophenoxy)acetic acid: Similar structure but with the bromine atom in a different position, which may affect its reactivity and biological activity.
2-(5-Chloro-2,3-difluorophenoxy)acetic acid: Chlorine substituent instead of bromine, which can influence its chemical properties and interactions.
2-(5-Bromo-2-fluorophenoxy)acetic acid: Lacks one fluorine atom, potentially altering its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
2-(5-bromo-2,3-difluorophenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O3/c9-4-1-5(10)8(11)6(2-4)14-3-7(12)13/h1-2H,3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHXIDDFEUGCQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OCC(=O)O)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(4-fluorophenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)


![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one hydrochloride](/img/structure/B2502459.png)

![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(trifluoromethyl)benzamide](/img/structure/B2502463.png)
![[5-(2-fluorophenyl)-2-furyl]methanol](/img/structure/B2502464.png)


![N-[(methylcarbamothioyl)amino]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2502467.png)

![1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2502472.png)
